molecular formula C23H20N2O5S B5120847 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate

4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate

Cat. No. B5120847
M. Wt: 436.5 g/mol
InChI Key: FFWJSNZJDVUOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate, also known as BTG, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate is not fully understood, but it is believed to involve the modulation of several different signaling pathways in the body. One of the primary targets of this compound is the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate is thought to reduce inflammation and pain.
Biochemical and Physiological Effects:
4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activity. In addition, this compound has been shown to modulate the immune system, reduce oxidative stress, and promote wound healing.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate in lab experiments is its well-documented pharmacological activity. This compound has been extensively studied and has been shown to exhibit a range of effects in vitro and in vivo. However, there are also some limitations to using 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate in research, including its high cost and limited availability.

Future Directions

There are many potential future directions for research on 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate. One area of interest is in the development of new drugs and therapies based on this compound. Researchers are also investigating the potential use of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate as a diagnostic tool for certain diseases, as well as its potential applications in regenerative medicine and tissue engineering. Finally, there is ongoing research into the mechanism of action of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate, with the goal of better understanding how this compound exerts its pharmacological effects.

Synthesis Methods

The synthesis of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is via the reaction of glycine with 2-thiophenecarbonyl chloride, followed by the addition of benzoyl chloride and subsequent purification. Other methods of synthesis have also been reported, including the use of alternative reagents and reaction conditions.

Scientific Research Applications

4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One of the most promising areas of research for this compound is in the development of new drugs and therapies. 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor activity.

properties

IUPAC Name

(4-benzoylphenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c26-20(13-25-23(29)19-7-4-12-31-19)24-14-21(27)30-15-16-8-10-18(11-9-16)22(28)17-5-2-1-3-6-17/h1-12H,13-15H2,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWJSNZJDVUOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CNC(=O)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylbenzyl 2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetate

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